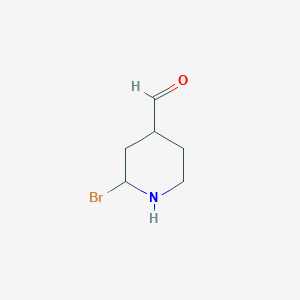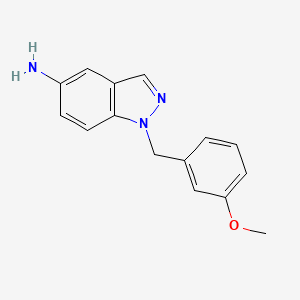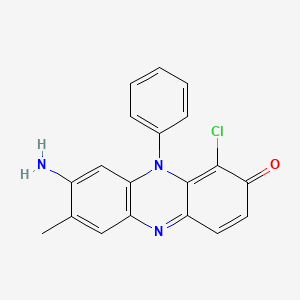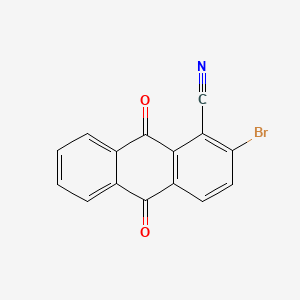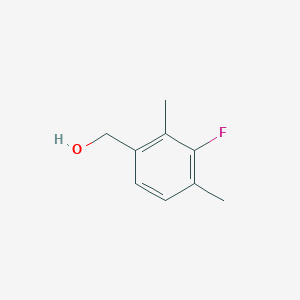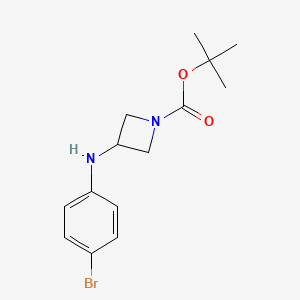
Tert-butyl 3-(4-bromoanilino)azetidine-1-carboxylate
Overview
Description
Tert-butyl 3-(4-bromoanilino)azetidine-1-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the azetidine family and is commonly used in the synthesis of other organic compounds.
Scientific Research Applications
I conducted a search for the scientific research applications of “Tert-butyl 3-(4-bromoanilino)azetidine-1-carboxylate”, but the specific details on this compound are not readily available in the search results. However, by examining related compounds and their uses, we can infer potential applications for this compound. Below are some inferred applications based on similar compounds:
Synthesis of Novel Organic Compounds
Compounds like tert-butyl piperazine derivatives have been used as building blocks in the synthesis of various novel organic compounds, including amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . It’s plausible that “Tert-butyl 3-(4-bromoanilino)azetidine-1-carboxylate” could serve a similar role in synthetic chemistry.
Pharmaceutical Research
Derivatives of tert-butyl and related structures have been utilized in pharmaceutical research. For instance, tert-butanesulfinamide has been used in the synthesis of enantiopure derivatives as PDE4 inhibitors for treating anti-inflammatory diseases . The compound may have potential applications in the development of new pharmaceuticals.
Polymer Science
In polymer science, tert-butyl groups have been introduced into various molecular structures to synthesize novel polymers with specific properties . “Tert-butyl 3-(4-bromoanilino)azetidine-1-carboxylate” could potentially be used to modify polymers or create new polymer structures.
Chemical Synthesis
The tert-butyl group is often used in chemical synthesis to protect functional groups or to influence the selectivity and yield of reactions . The compound could be involved in such synthetic processes.
properties
IUPAC Name |
tert-butyl 3-(4-bromoanilino)azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O2/c1-14(2,3)19-13(18)17-8-12(9-17)16-11-6-4-10(15)5-7-11/h4-7,12,16H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTJFAPGRYSESIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)NC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60698801 | |
| Record name | tert-Butyl 3-(4-bromoanilino)azetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60698801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(4-bromoanilino)azetidine-1-carboxylate | |
CAS RN |
887579-54-6 | |
| Record name | tert-Butyl 3-(4-bromoanilino)azetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60698801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





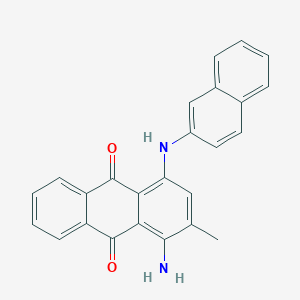
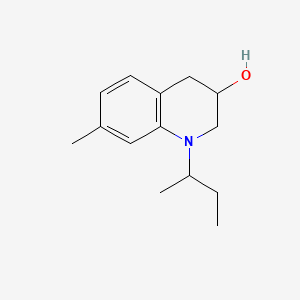
![2,2,2-Trifluoro-1-[4-(trifluoromethoxy)-3-(trifluoromethyl)anilino]ethan-1-ol](/img/structure/B1504570.png)
![2-[(2-Cyanoethyl)(phenyl)amino]ethyl phenylacetate](/img/structure/B1504572.png)
